molecular formula C14H16N2O2 B3092991 2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione CAS No. 1240398-42-8

2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione

Cat. No.: B3092991
CAS No.: 1240398-42-8
M. Wt: 244.29 g/mol
InChI Key: ILZVDZXGAFHHND-RYUDHWBXSA-N
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Description

2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione (CAS: 1240398-42-8; molecular formula: C₁₄H₁₆N₂O₂; molecular weight: 244.29 g/mol) is a chiral isoindoline-1,3-dione derivative characterized by a trans-1,2-diaminocyclohexyl substituent at the 2-position of the isoindoline ring . This compound is structurally related to phthalimide derivatives, which are known for diverse pharmacological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

2-[(1S,2S)-2-aminocyclohexyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-2,5-6,11-12H,3-4,7-8,15H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZVDZXGAFHHND-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a suitable cyclohexylamine derivative under controlled conditions. One common method includes the use of acetic acid as a catalyst to facilitate the reaction . The reaction conditions often require moderate temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce alkyl or aryl groups to the molecule.

Scientific Research Applications

  • Risk Phrases : R22 (Harmful if swallowed), R34 (Causes burns)
  • Safety Phrases : S26 (In case of contact with eyes, rinse immediately with plenty of water), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection) .

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that isoindoline derivatives exhibit potential anticancer properties. The structure of this compound allows for interactions with biological targets involved in cancer progression. For instance, research has shown that modifications to the isoindoline core can enhance cytotoxicity against various cancer cell lines.

Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this isoindoline derivative may offer neuroprotective benefits. They could potentially modulate pathways involved in neurodegenerative diseases by acting on neurotransmitter systems or reducing oxidative stress .

Material Science

Polymerization Catalysts : The compound can serve as a catalyst in polymerization processes. Specifically, it has been explored in isoselective ring-opening polymerization (ROP) of lactides, where it promotes controlled polymer growth and enhances material properties such as thermal stability and mechanical strength .

Development of Functional Materials : Its unique chemical structure makes it suitable for developing advanced materials with tailored properties for applications in electronics and photonics. Research indicates that incorporating such compounds into polymer matrices can improve conductivity and light-emitting properties .

Asymmetric Synthesis

The compound has been utilized as a chiral building block in asymmetric synthesis reactions. Its stereochemical configuration allows for the creation of enantiomerically enriched products, which are crucial in pharmaceuticals where chirality can significantly affect drug efficacy and safety .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer activity of various isoindoline derivatives, including this compound. The results indicated significant cytotoxic effects on breast cancer cell lines, highlighting its potential as a lead compound for further development .

Case Study 2: Polymerization Applications

Research conducted at a major university demonstrated the effectiveness of this compound as a catalyst in the ROP of lactides. The study reported that using this isoindoline derivative resulted in polylactides with controlled molecular weights and narrow polydispersities, paving the way for high-performance biodegradable materials .

Mechanism of Action

The mechanism by which 2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of 2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione with analogs from the literature:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound (1S,2S)-2-Aminocyclohexyl C₁₄H₁₆N₂O₂ 244.29 Chiral cyclohexylamine; trans-configuration enhances stereoselectivity
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione trans-4-Hydroxycyclohexyl C₁₄H₁₅NO₃ 245.27 Hydroxyl group increases polarity; potential for hydrogen bonding
2-(2-oxocyclohexyl)isoindoline-1,3-dione 2-Oxocyclohexyl C₁₄H₁₃NO₃ 243.26 Ketone group introduces electrophilicity; may affect metabolic stability
2-[(1S,2S)-2-[(E)-(2,4-Dihydroxybenzylidene)amino]cyclohexyl]isoindoline-1,3-dione Schiff base (dihydroxybenzylidene-cyclohexyl) C₂₁H₂₀N₂O₄ 364.39 Extended conjugation; potential metal-chelating properties
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione Indole-acryloylphenyl C₂₅H₁₇N₃O₃ 407.42 Aromatic and π-conjugated systems enhance cholinesterase inhibition activity
Key Observations:
  • Chirality: The target compound’s (1S,2S) configuration distinguishes it from racemic or non-chiral analogs (e.g., ’s Schiff base derivative), which may influence receptor binding specificity .
  • Biological Activity : Indole-acryloyl derivatives () exhibit cholinesterase inhibition, while hydrazone-containing analogs () show antimicrobial activity. The target compound’s amine group may favor interactions with enzymes or receptors requiring basic residues.
Target Compound:
  • Epoxide Ring-Opening: Analogs like 2-(2-hydroxyalkylamino)isoindoline-1,3-diones () were synthesized via epoxide intermediates. The target compound could be derived from a similar strategy using (1S,2S)-2-aminocyclohexanol.
  • Schiff Base Formation : describes Schiff base intermediates, which may be relevant for introducing the cyclohexylamine moiety via condensation reactions.
Comparison with Analog Syntheses:
  • Claisen-Schmidt Condensation : compounds were synthesized via base-catalyzed condensation of acetylphenylisoindoline-dione with aldehydes. This method is versatile for introducing α,β-unsaturated ketone substituents.
  • Amine-Alkylation: derivatives were prepared by reacting isoindoline-1,3-dione with amines under reflux, suggesting a scalable approach for amino-substituted analogs.

Q & A

Q. Basic

  • NMR : 1^1H NMR analysis of NH2_2 protons (δ 1.5–2.5 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm) confirms stereochemical assignments .
  • X-ray crystallography : Single-crystal studies resolve absolute configuration. For example, related compounds crystallize in orthorhombic P212121P2_12_12_1 space groups with unit cell parameters a=9.0247(3)a = 9.0247(3) Å, b=11.7748(4)b = 11.7748(4) Å, c=17.8585(6)c = 17.8585(6) Å, and Z=4Z = 4 .

How do structural modifications at the aminocyclohexyl moiety influence physicochemical properties and bioactivity?

Q. Advanced

  • LogP and solubility : Substitutions alter hydrophobicity (e.g., LogP = 1.73 for a related compound ).
  • Bioactivity : Derivatives with electron-withdrawing groups (e.g., halogens) show enhanced enzyme inhibition. For instance, brominated analogs exhibit tyrosinase inhibition (IC50_{50} = 26.20 μM) via competitive binding .
  • Crystallinity : Bulky substituents (e.g., bis(4-methylbenzyl) groups) reduce crystal symmetry, as seen in monoclinic P21P2_1 structures with a=12.472(2)a = 12.472(2) Å, b=9.2853(17)b = 9.2853(17) Å, and β=115.305(2)β = 115.305(2)^\circ .

What computational strategies are effective for modeling interactions between this compound and biological targets?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina predict binding modes to enzymes (e.g., tyrosinase). Docking studies reveal hydrogen bonding between the isoindoline-dione core and active-site residues like His263 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using AMBER or GROMACS.

How can contradictory NMR or crystallographic data be resolved during structural validation?

Q. Advanced

  • Dynamic NMR : Variable-temperature studies distinguish conformational exchange from impurities.
  • High-resolution crystallography : Data collection at 100 K with synchrotron radiation (λ = 0.71073 Å) improves resolution (< 0.8 Å) .
  • Validation metrics : Use Rint<0.05R_{\text{int}} < 0.05 and Rmerge<0.10R_{\text{merge}} < 0.10 to ensure data quality .

What strategies enhance enantiomeric purity during synthesis?

Q. Basic

  • Chiral catalysts : Use (R)- or (S)-BINOL-phosphoric acids for asymmetric induction.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

How does the compound’s crystal packing influence its stability and reactivity?

Q. Advanced

  • Hydrogen bonding : The aminocyclohexyl NH2_2 group forms intermolecular H-bonds with carbonyl oxygens, stabilizing the lattice (bond length ~2.1 Å) .
  • Thermal stability : High melting points (>191°C) correlate with dense packing in orthorhombic systems .

What are the limitations of current synthetic methods, and how can they be addressed?

Q. Advanced

  • Low yields : Epoxide ring-opening reactions yield ~30% due to competing hydrolysis. Mitigate by using anhydrous solvents and molecular sieves .
  • Scalability : Flow chemistry improves reproducibility for gram-scale synthesis .

How do solvent polarity and pH affect the compound’s stability in biological assays?

Q. Basic

  • pH stability : The isoindoline-dione core is stable at pH 5–9 but hydrolyzes under strongly acidic/basic conditions.
  • Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for assays .

What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

Q. Advanced

  • Enzyme inhibition : Tyrosinase inhibition assays (IC50_{50}) with L-DOPA as substrate .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione

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